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Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713 Get Quote

In-Depth Technical Guide: 2-(Octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties,

synthesis, and experimental considerations for 2-(octyloxy)aniline, a valuable intermediate in

various chemical syntheses.

Core Molecular Data
The fundamental molecular properties of 2-(octyloxy)aniline are summarized below. As an

isomer of 3-(octyloxy)aniline and 4-(octyloxy)aniline, it shares the same molecular formula and

weight.

Property Value

Molecular Formula C₁₄H₂₃NO

Molecular Weight 221.34 g/mol

IUPAC Name 2-(Octyloxy)aniline

Synonyms o-(Octyloxy)aniline, 2-Octoxyaniline
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Experimental Protocols: Synthesis of 2-
(Octyloxy)aniline
The synthesis of 2-(octyloxy)aniline can be effectively achieved through two primary, well-

established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The

choice of method may depend on the availability of starting materials, desired scale, and

reaction conditions.

Williamson Ether Synthesis
This method is a classic and widely used procedure for preparing ethers. It involves the

reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. For the synthesis of 2-
(octyloxy)aniline, this would involve the reaction of 2-aminophenol with an octyl halide.

Detailed Methodology:

Deprotonation of 2-Aminophenol:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF)

or acetonitrile.

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the

hydroxyl group, forming the sodium 2-aminophenoxide. The reaction is typically carried out

under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Alkylation:

To the solution of the sodium 2-aminophenoxide, add 1-bromooctane (or another suitable

octyl halide) dropwise at room temperature.

Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor

the reaction progress by thin-layer chromatography (TLC). The reaction is generally

complete within 1 to 8 hours.

Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and quench it by the

slow addition of water.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or

diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude 2-(octyloxy)aniline by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl

halide and a phenol.[1][2] In this context, 2-bromoaniline (or 2-iodoaniline) would be reacted

with octanol in the presence of a copper catalyst and a base.

Detailed Methodology:

Reaction Setup:

In a reaction vessel, combine 2-bromoaniline, an excess of octanol, a copper catalyst

(e.g., copper(I) oxide or copper(I) iodide), and a suitable base (e.g., cesium carbonate or

potassium carbonate).[3]

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide

(DMF).[1] The use of a ligand, such as a diamine or an acetylacetonate, can accelerate

the reaction.[1]

Reaction Execution:

Heat the reaction mixture to a high temperature, often in excess of 150 °C, under an inert

atmosphere.[1]

Monitor the progress of the reaction by TLC or gas chromatography (GC).
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Work-up and Purification:

Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

Filter the mixture to remove the copper catalyst and any inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced

pressure.

Purify the resulting crude product by column chromatography to yield pure 2-
(octyloxy)aniline.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical progression of the synthesis and characterization

of 2-(octyloxy)aniline.
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Caption: General workflow for the synthesis and purification of 2-(octyloxy)aniline.
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Caption: Comparison of Williamson and Ullmann synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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